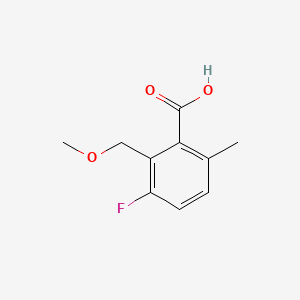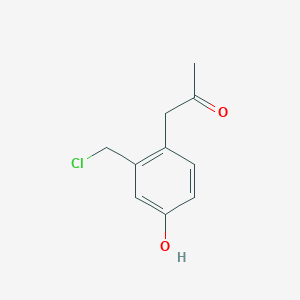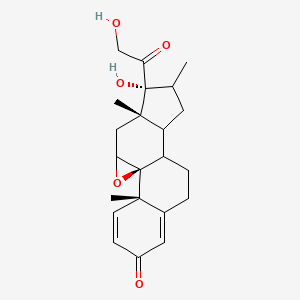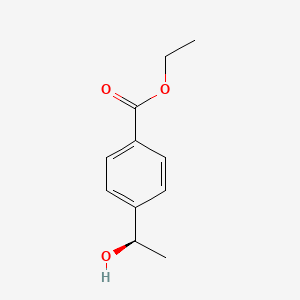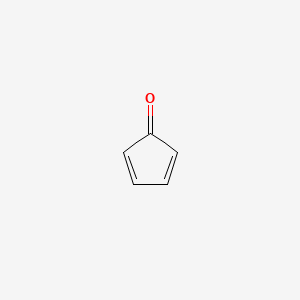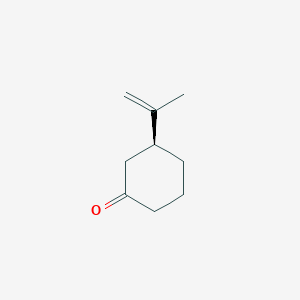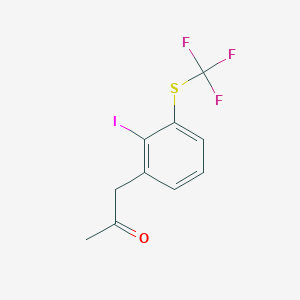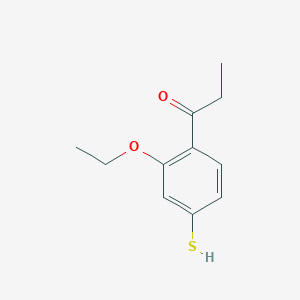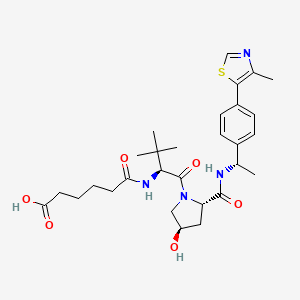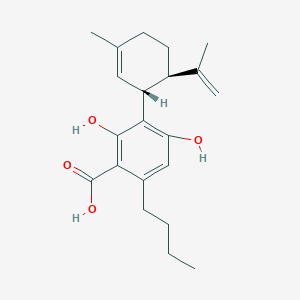
Cbdba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannabidiolic acid is a naturally occurring cannabinoid found in the cannabis plant. It is a precursor to cannabidiol, one of the most well-known cannabinoids. Cannabidiolic acid is abundant in freshly harvested hemp plants and is known for its potential therapeutic properties, including anti-inflammatory and anti-emetic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cannabidiolic acid is biosynthesized in cannabis plants through the action of cannabidiolic acid synthase. This enzyme catalyzes the reaction between olivetolic acid and cannabigerolic acid to form cannabidiolic acid . The reaction typically occurs in the glandular trichomes of the cannabis plant.
Industrial Production Methods
Industrial production of cannabidiolic acid involves the extraction of cannabinoids from cannabis plants. The most common method is solvent extraction, where organic solvents like ethanol or supercritical carbon dioxide are used to extract cannabinoids from the plant material . The extracted cannabinoids are then purified using techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cannabidiolic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating cannabidiolic acid results in the loss of a carboxyl group, converting it into cannabidiol.
Oxidation: Cannabidiolic acid can be oxidized to form various oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Decarboxylation: Typically performed by heating cannabidiolic acid at temperatures ranging from 100°C to 140°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Decarboxylation: Cannabidiol is the primary product formed from the decarboxylation of cannabidiolic acid.
Oxidation: Oxidized derivatives of cannabidiolic acid.
Substitution: Substituted cannabinoids with different functional groups.
Applications De Recherche Scientifique
Cannabidiolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other cannabinoids and studying their chemical properties.
Biology: Investigated for its role in the endocannabinoid system and its interactions with various receptors.
Industry: Used in the production of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Mécanisme D'action
Cannabidiolic acid exerts its effects through several molecular targets and pathways:
Endocannabinoid System: Interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Transient Receptor Potential Channels: Activates TRPV1 and TRPA1 channels, which are involved in pain and inflammation.
Cyclooxygenase-2 Inhibition: Acts as a selective inhibitor of cyclooxygenase-2, reducing inflammation.
Comparaison Avec Des Composés Similaires
Cannabidiolic acid is unique compared to other cannabinoids due to its specific chemical structure and biosynthesis pathway. Similar compounds include:
Cannabidiol: The decarboxylated form of cannabidiolic acid, known for its therapeutic properties.
Tetrahydrocannabinolic Acid: Another cannabinoid acid found in cannabis, which decarboxylates to form tetrahydrocannabinol.
Cannabigerolic Acid: A precursor to both cannabidiolic acid and tetrahydrocannabinolic acid.
Cannabidiolic acid stands out due to its specific interactions with the endocannabinoid system and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C21H28O4/c1-5-6-7-14-11-17(22)19(20(23)18(14)21(24)25)16-10-13(4)8-9-15(16)12(2)3/h10-11,15-16,22-23H,2,5-9H2,1,3-4H3,(H,24,25)/t15-,16+/m0/s1 |
Clé InChI |
NNHBZIQMFGGAOM-JKSUJKDBSA-N |
SMILES isomérique |
CCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
SMILES canonique |
CCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


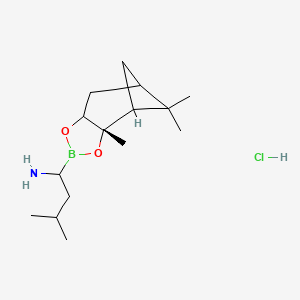
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
